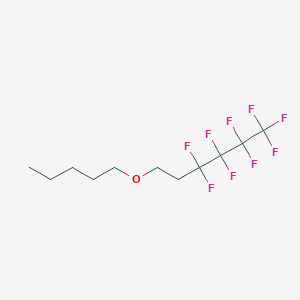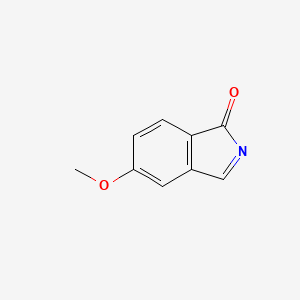
Manganese oxide (Mn3O4)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese oxide (Mn3O4) is a chemical compound composed of manganese and oxygen, where manganese exists in two oxidation states: +2 and +3It appears as a brownish-black powder and has a spinel crystal structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Manganese oxide (Mn3O4) can be synthesized through various methods:
Thermal Decomposition: Heating manganese oxides such as manganese dioxide (MnO2) in air above 1000°C results in the formation of Mn3O4.
Reduction Methods: Mn3O4 can be produced by reducing higher manganese oxides like MnO2 using reducing agents such as methane at temperatures between 250°C and 500°C.
Green Synthesis: Recent studies have explored the green synthesis of Mn3O4 nanoparticles using plant extracts, which act as reducing and stabilizing agents.
Industrial Production Methods: Industrial production of Mn3O4 often involves the following steps:
Precipitation: Adding a diluted ammonia solution to manganese sulfate solution to precipitate manganese hydroxide (Mn(OH)2).
Calcination: The precipitated Mn(OH)2 is then calcined at high temperatures to form Mn3O4.
Analyse Des Réactions Chimiques
Manganese oxide (Mn3O4) undergoes various chemical reactions, including:
Oxidation: Mn3O4 can act as a catalyst for the oxidation of methane and carbon monoxide.
Reduction: It can be reduced to lower oxidation states using reducing agents.
Decomposition: Mn3O4 catalyzes the decomposition of nitrogen monoxide (NO) and the catalytic combustion of organic compounds.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Oxygen or air for oxidation reactions.
Reducing Agents: Methane or hydrogen for reduction reactions.
Catalytic Conditions: Elevated temperatures and specific catalysts for decomposition and combustion reactions.
Major products formed from these reactions include carbon dioxide (CO2), water (H2O), and various organic compounds depending on the specific reaction.
Applications De Recherche Scientifique
Manganese oxide (Mn3O4) has a wide range of scientific research applications:
Energy Storage: Mn3O4 is used in the production of lithium manganese oxide, which is a component of lithium-ion batteries.
Environmental Applications: It is employed in the degradation of dyes and pollutants in water treatment processes.
Biomedical Applications:
Mécanisme D'action
The mechanism by which manganese oxide (Mn3O4) exerts its effects involves its catalytic properties. Mn3O4 nanoparticles can catalyze the oxidation of organic compounds by acting as electron acceptors. This process is often triggered by organic acids or aldehydes and occurs at weakly acidic or neutral pH . The catalytic activity of Mn3O4 is also influenced by its ability to generate reactive oxygen species, which play a role in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
Manganese oxide (Mn3O4) can be compared with other manganese oxides, such as:
Manganese (II) oxide (MnO): MnO is a simple oxide where manganese is in the +2 oxidation state.
Manganese dioxide (MnO2): MnO2 is a higher oxide with manganese in the +4 oxidation state.
Manganese (III) oxide (Mn2O3): Mn2O3 has manganese in the +3 oxidation state and is used in similar applications as Mn3O4 but has different structural and catalytic properties.
The uniqueness of Mn3O4 lies in its mixed oxidation states, which provide it with versatile catalytic properties and make it suitable for a wide range of applications.
Propriétés
IUPAC Name |
manganese(2+);oxygen(2-) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Mn.4O/q3*+2;4*-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGMATYUUPJFQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[Mn+2].[Mn+2].[Mn+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Mn3O4-2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.812 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-amino-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B7942922.png)
![5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-amino-4-thiazolidinone](/img/structure/B7942930.png)
